アレフ-4

概要

説明

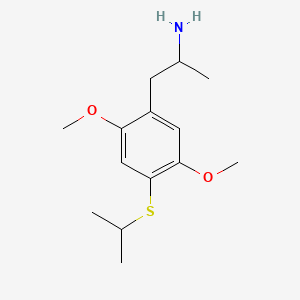

ALEPH-4は、2,5-ジメトキシ-4-イソプロピルチオアンフェタミンとしても知られており、フェネチルアミン系に属する合成化合物です。これは2,5-ジメトキシ-4-メチルチオアンフェタミン(DOT)のホモログであり、その向精神作用で知られています。

製造方法

合成経路と反応条件

ALEPH-4の合成は、市販の前駆体から始まり、いくつかの段階を踏みます。一般的な合成経路には以下が含まれます。

中間体の形成: 合成は、通常、2,5-ジメトキシベンズアルデヒドとニトロエタンの反応による2,5-ジメトキシ-β-ニトロスチレンの形成を含む、重要な中間体の形成から始まります。

還元: 次に、ニトロスチレン中間体を、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、2,5-ジメトキシフェネチルアミンに還元します。

チオエーテルの形成: 最後の段階は、イソプロピルチオ基の導入です。これは、アミンを、炭素上のパラジウム(Pd/C)などの適切な触媒の存在下、水素化条件下で、イソプロピルチオールと反応させることで達成されます。

工業的生産方法

ALEPH-4の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。これには、高収率と高純度を確保するための反応条件の最適化と、潜在的に危険な試薬や中間体を扱うための安全対策の実施が含まれます。

科学的研究の応用

Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.

Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Explored for its psychoactive properties and potential therapeutic applications in mental health.

Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.

作用機序

ALEPH-4の作用機序は、脳内のセロトニン受容体との相互作用を伴います。それは主に5-HT2A受容体のアゴニストとして作用し、神経伝達物質の放出の変化と知覚と気分の変化につながります。化合物の効果は、ホスホイノシチド経路を含む細胞内シグナル伝達経路の活性化を介して媒介されます。

類似の化合物との比較

ALEPH-4は、以下のような他のフェネチルアミンと類似しています。

2,5-ジメトキシ-4-メチルチオアンフェタミン(DOT): ALEPH-4はDOTのホモログであり、メチル基の代わりにイソプロピル基が存在することによって異なります。

2,5-ジメトキシ-4-エチルチオアンフェタミン(ALEPH-2): イソプロピル基の代わりにエチル基を持つ別のホモログ。

2,5-ジメトキシ-4-プロピルチオアンフェタミン(ALEPH-3): プロピル基を持つ同様の構造。

ALEPH-4は、その特定の置換パターンによってユニークであり、その薬理学的プロファイルと効力を左右します。 そのイソプロピルチオ基は、ホモログと比較して異なる立体効果と電子効果をもたらし、生体標的とのユニークな相互作用をもたらします .

さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ALEPH-4 involves several steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Intermediate: The synthesis begins with the formation of a key intermediate, typically involving the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene.

Reduction: The nitrostyrene intermediate is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Thioether Formation: The final step involves the introduction of the isopropylthio group. This is achieved by reacting the amine with isopropylthiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production of ALEPH-4 would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

化学反応の分析

反応の種類

ALEPH-4は、以下を含むさまざまな化学反応を起こします。

酸化: ALEPH-4は、対応するスルホキシドとスルホンを形成するために酸化することができます。一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)が含まれます。

還元: ALEPH-4の還元は、対応するアミンの形成につながる可能性があります。水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。

置換: 芳香環上のメトキシ基は、求核置換反応を起こす可能性があります。エトキシドナトリウム(NaOEt)などの試薬は、これらの反応を促進することができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)、m-クロロ過安息香酸(m-CPBA)

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)

置換: エトキシドナトリウム(NaOEt)、tert-ブトキシドカリウム(KOtBu)

主な生成物

酸化: スルホキシドとスルホン

還元: 対応するアミン

置換: さまざまな置換フェネチルアミン

科学研究への応用

化学: 検出方法の開発における分析化学の参照物質として使用されます。

生物学: 神経伝達物質系への影響と神経薬理学における潜在的な使用について調査されています。

医学: その向精神作用と精神衛生における潜在的な治療用途について探求されています。

工業: 他の複雑な有機化合物の合成と化学製造における前駆体として使用されます。

類似化合物との比較

ALEPH-4 is similar to other phenethylamines, such as:

2,5-Dimethoxy-4-methylthioamphetamine (DOT): ALEPH-4 is a homolog of DOT, differing by the presence of an isopropyl group instead of a methyl group.

2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): Another homolog with an ethyl group replacing the isopropyl group.

2,5-Dimethoxy-4-propylthioamphetamine (ALEPH-3): Similar structure with a propyl group.

ALEPH-4 is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. Its isopropylthio group provides distinct steric and electronic effects compared to its homologs, resulting in unique interactions with biological targets .

If you have any more questions or need further details, feel free to ask!

生物活性

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane is a compound with structural similarities to various psychoactive substances, particularly those in the phenethylamine and amphetamine classes. These compounds are often studied for their interactions with serotonin receptors and their potential psychoactive effects. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane

- Molecular Formula : C14H21NO3S

- Molecular Weight : 283.39 g/mol

The compound features a thiophene ring, which contributes to its unique pharmacological profile. The presence of methoxy groups at the 2 and 5 positions enhances its lipophilicity, potentially influencing its ability to cross the blood-brain barrier.

Receptor Interaction Profiles

Research indicates that compounds similar to 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane exhibit significant binding affinities for various serotonin receptors, particularly the 5-HT2A receptor.

Table 1: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| 5-HT2A | 10 - 100 |

| 5-HT1A | >2000 |

| TAAR1 | <100 |

| D2 Receptor | <50 |

These values suggest that the compound has a moderate affinity for the 5-HT2A receptor compared to other receptors, indicating a potential for psychoactive effects similar to those observed with other hallucinogens.

Pharmacological Effects

The pharmacological profile of this compound suggests it may exhibit both stimulant and hallucinogenic properties. Studies have shown that compounds in this class can lead to altered states of consciousness, changes in perception, and mood enhancement.

Case Studies

- Psychoactive Effects : A case study involving subjects administered with similar compounds revealed significant alterations in sensory perception and mood states. Participants reported visual distortions and enhanced emotional responses.

- Anorexic Action : Research has demonstrated that related compounds exert anorexic effects mediated through the serotonin system. For instance, DOI (a related compound) was shown to induce anorexia in rat models through blockade by 5-HT2 antagonists .

- Therapeutic Potential : Emerging studies suggest that compounds like this may have therapeutic applications in treating mood disorders due to their action on serotonin receptors .

特性

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043040 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123643-26-5 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEPH-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding Aleph-4 from the provided research?

A1: The research highlights that Aleph-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting Aleph-4 and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.

Q2: What analytical methods are used to detect Aleph-4?

A2: According to the research, Aleph-4 can be identified and quantified using a combination of techniques:

- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of Aleph-4. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like Aleph-4. []

- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of Aleph-4 and other related thioamphetamine designer drugs in urine samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。